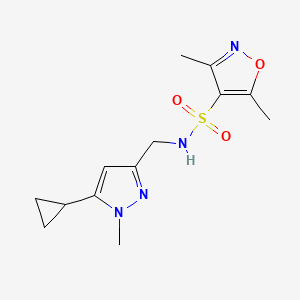

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methanol . This compound has a molecular weight of 152.2 and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of the related compound, 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, has a molecular formula of C9H15N3 . The exact structure of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” would need to be determined through further analysis.Physical and Chemical Properties Analysis

The related compound, 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, has a predicted boiling point of 283.7±25.0 °C and a predicted density of 1.26±0.1 g/cm3 . The pKa is predicted to be 8.70±0.29 . These properties might give some indication of the properties of “this compound”, but specific properties would need to be determined experimentally.科学的研究の応用

Antibacterial Applications

The compound's potential as an antibacterial agent is highlighted in a study focusing on the synthesis of heterocyclic compounds containing a sulfonamido moiety. These compounds, including variations of the specified compound, were tested for antibacterial activity. It was found that some of these compounds exhibit high antibacterial activities, indicating their potential use in antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Inhibitory Effects on Enzymes

Another research area involves the compound's role in inhibiting enzymes like cyclooxygenase-2 (COX-2). A study on sulfonamide-containing 1,5-diarylpyrazole derivatives, which include the mentioned compound, evaluated their ability to inhibit COX-2 both in vitro and in vivo. These compounds demonstrated potential as potent and selective inhibitors of COX-2 (Penning et al., 1997).

Chemical Reactivity and Protonation Studies

The compound's reactivity, specifically in terms of protonation in acidic environments, has been studied. This research is crucial in understanding the chemical behavior of such compounds under various pH conditions, which is essential for pharmaceutical applications (Manzo & de Bertorello, 1973).

Synthesis of Derivatives for Medical Applications

The synthesis of novel derivatives of the compound for potential medical applications has been explored. These studies involve the creation of aryl/heteroaryl- and aminovinylsubstituted derivatives, expanding the scope of potential applications in medical science (Filimonov et al., 2006).

Potential in Treating CNS Disorders

Research into the compound's derivatives also includes their potential application in treating central nervous system (CNS) disorders. Specifically, studies on N-alkylated arylsulfonamides of the compound have shown promise as selective 5-HT7 receptor antagonists, which could be significant in developing treatments for various CNS disorders (Canale et al., 2016).

Antitumor Activity

The antitumor activity of derivatives of the compound has been investigated, with several synthesized derivatives showing significant activity against various cancer cell lines. This research area opens up the possibility of using these compounds in cancer therapy (Elgogary, Khidre, & El-Telbani, 2020).

Safety and Hazards

The related compound, 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methanol, has some safety information available. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . This information might give some indication of the safety and hazards of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide”, but specific safety data would need to be determined.

特性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-8-13(9(2)20-16-8)21(18,19)14-7-11-6-12(10-4-5-10)17(3)15-11/h6,10,14H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBRIDVKBOIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)

![6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2670046.png)

![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)

![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2670059.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2670062.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)

![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)